Methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate
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Overview
Description
Methyl (3S,5S)-5-hydroxytetrahydro-2H-pyran-3-carboxylate is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by its tetrahydropyran ring structure, which is a six-membered ring containing one oxygen atom. The presence of a hydroxyl group at the 5-position and a carboxylate ester group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S,5S)-5-hydroxytetrahydro-2H-pyran-3-carboxylate typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.
Introduction of the Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via selective oxidation of the corresponding alcohol.
Esterification: The carboxylate ester group at the 3-position is introduced through esterification reactions using methanol and a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (3S,5S)-5-hydroxytetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (3S,5S)-5-hydroxytetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
- Methyl (3S,5S)-3-hydroxy-5-(tetrahydro-2H-pyran-2-yloxy)hexadecanoate
- RTI-51 (methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
Comparison:
- Structural Differences: While Methyl (3S,5S)-5-hydroxytetrahydro-2H-pyran-3-carboxylate has a simple tetrahydropyran ring, similar compounds like RTI-51 have more complex bicyclic structures.
- Functional Groups: The presence and position of functional groups such as hydroxyl and ester groups can significantly influence the reactivity and biological activity of these compounds.
- Applications: Each compound may have unique applications based on its structure and properties. For example, RTI-51 is studied for its psychostimulant properties, while Methyl (3S,5S)-5-hydroxytetrahydro-2H-pyran-3-carboxylate is explored for its potential therapeutic effects.
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl (3S,5S)-5-hydroxyoxane-3-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
TVDGYINOOUKBLT-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](COC1)O |
Canonical SMILES |
COC(=O)C1CC(COC1)O |
Origin of Product |
United States |
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